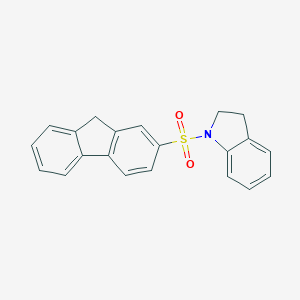

1-(9H-fluoren-2-ylsulfonyl)indoline

説明

1-(9H-Fluoren-2-ylsulfonyl)indoline is a sulfonamide derivative of indoline, characterized by a fluorenylsulfonyl group attached to the indoline nitrogen. Sulfonyl groups are known to influence electronic properties, solubility, and binding affinity, making this compound a subject of interest in medicinal chemistry and organic synthesis.

特性

分子式 |

C21H17NO2S |

|---|---|

分子量 |

347.4 g/mol |

IUPAC名 |

1-(9H-fluoren-2-ylsulfonyl)-2,3-dihydroindole |

InChI |

InChI=1S/C21H17NO2S/c23-25(24,22-12-11-15-5-2-4-8-21(15)22)18-9-10-20-17(14-18)13-16-6-1-3-7-19(16)20/h1-10,14H,11-13H2 |

InChIキー |

AXUCQMBHYLPJGA-UHFFFAOYSA-N |

SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |

正規SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |

製品の起源 |

United States |

類似化合物との比較

1-(Benzylsulfonyl)indoline (BSI)

- Structure : Benzylsulfonyl group at the indoline nitrogen.

- Activity : Demonstrated potent inhibition of pancreatic cancer cell migration and invasion by targeting histone deacetylase (HDAC). BSI increased E-cadherin expression, a marker of epithelial-mesenchymal transition (EMT) suppression .

- Comparison : The fluorenylsulfonyl group in 1-(9H-fluoren-2-ylsulfonyl)indoline is bulkier and more aromatic than benzylsulfonyl. This could enhance HDAC binding affinity due to increased π-π interactions but may reduce cellular permeability due to higher molecular weight.

5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives

- Structure : Sulfonyl substituents at the indole C5 position (e.g., compounds 2 and 3 in ).

- Activity: Exhibited cytotoxic activity comparable to doxorubicin against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines (IC₅₀ values: 0.8–1.2 μM). Small sulfonyl groups (methyl, aminosulfonyl) favored activity .

- Comparison : Unlike these C5-substituted indoles, this compound is N-substituted. Positional differences may alter target selectivity; N-sulfonyl groups are more likely to influence enzyme inhibition (e.g., HDACs), while C5-substituted derivatives may intercalate DNA.

1-(Methylsulfonyl)-5-boronate Indoline

- Structure : Methylsulfonyl and boronate ester groups at positions 1 and 5, respectively.

- Application : Used as a versatile building block in Suzuki-Miyaura cross-coupling reactions to introduce functional groups or modify molecular frameworks .

- Comparison : The fluorenylsulfonyl group in this compound could serve a similar role in coupling reactions, with the fluorene moiety providing steric bulk to direct regioselectivity.

Physicochemical Properties

Indolin-2-one (Oxindole)

- Structure : Ketone at the C2 position of indoline.

- Properties :

Metabolic Stability and Reactivity

- Indoline to Indole Conversion : DNT dioxygenase oxidizes indoline to indole, which is further metabolized to indigo in some systems .

- Implications : The fluorenylsulfonyl group may sterically hinder enzymatic oxidation of the indoline ring, improving metabolic stability compared to unsubstituted indolines.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。